MC(C5)-Val-Cit
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Overview
Description
MC(C5)-Val-Cit is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of valine and citrulline, two amino acids that play crucial roles in various biological processes. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MC(C5)-Val-Cit typically involves the coupling of valine and citrulline through a series of chemical reactions. The process begins with the protection of the amino and carboxyl groups of valine and citrulline to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate is subsequently coupled under mild conditions to yield the desired this compound compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: MC(C5)-Val-Cit undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
MC(C5)-Val-Cit has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, autoimmune disorders, and infectious diseases.
Industry: Utilized in the development of novel materials, pharmaceuticals, and diagnostic tools.
Mechanism of Action
The mechanism of action of MC(C5)-Val-Cit involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
MC(C5)-Val-Cit can be compared with other similar compounds, such as:
Valine-Citrulline Derivatives: These compounds share structural similarities with this compound but may differ in their chemical and biological properties.
Peptide-Based Drugs: Similar to this compound, these drugs are designed to interact with specific molecular targets and have therapeutic potential.
Amino Acid Conjugates: These compounds combine amino acids with other functional groups to enhance their stability and activity.
Uniqueness: The uniqueness of this compound lies in its specific combination of valine and citrulline, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying various biological processes and developing new therapeutic agents.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[5-(2,5-dioxopyrrol-1-yl)pentanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O6/c1-12(2)17(18(30)24-13(19(31)32)6-5-10-23-20(21)22)25-14(27)7-3-4-11-26-15(28)8-9-16(26)29/h8-9,12-13,17H,3-7,10-11H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H4,21,22,23)/t13-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJBXUQQGMOQS-GUYCJALGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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